1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Its structure features a fluorophenoxy group, which enhances its chemical properties and potential applications. This compound is of interest in medicinal chemistry and material science due to its unique structural characteristics.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, where it is available for research purposes. It is typically obtained in a crystalline form, ensuring high purity suitable for laboratory use.
1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine can be classified as:
The synthesis of 1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine typically involves several steps:
The synthesis may require specific reagents such as bases (e.g., sodium hydroxide) and solvents (e.g., dimethylformamide) to facilitate the reactions. Reaction conditions such as temperature and time must be optimized for maximum yield and purity.
The molecular structure of 1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine can be represented using various chemical notation systems:
CC(C1=NN=C(C=C1)N)OC2=CC=CC=C2FInChI=1S/C11H10FN3O/c1-7(12)14-10(13)9-5-3-4-6-8(9)11(14)15/h3-6,10H,1-2,13H2Key molecular data includes:
The compound can participate in various chemical reactions, including:
Understanding the reactivity patterns is crucial for designing synthetic routes or modifying the compound for specific applications.
The mechanism of action for 1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine in biological systems may involve:
Research on similar compounds suggests that modifications in the pyrazole ring or substituents can significantly alter biological activity, making it a candidate for drug development.
Key physical properties include:
Chemical properties involve:
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6